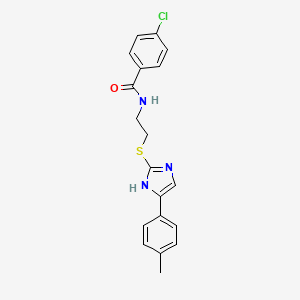
4-bromo-3-methoxy-1-methyl-1H-pyrazole
Descripción general
Descripción
4-bromo-3-methoxy-1-methyl-1H-pyrazole is a heterocyclic organic compound with the molecular formula C5H7BrN2O It is characterized by a five-membered ring structure containing two nitrogen atoms and three carbon atoms, with a bromine atom at the fourth position, a methoxy group at the third position, and a methyl group at the first position
Mecanismo De Acción
Target of Action
Similar compounds such as 4-bromopyrazole have been reported to inhibit oxidative phosphorylation and atp exchange reactions .
Mode of Action
It’s known that pyrazole derivatives can act as inhibitors of certain enzymes . For instance, 4-bromopyrazole has been shown to inhibit liver alcohol dehydrogenase .
Biochemical Pathways
Related compounds have been shown to affect pathways involving oxidative phosphorylation and atp exchange .
Pharmacokinetics
It’s known that the compound is soluble in methanol , which could potentially influence its bioavailability.
Result of Action
Related compounds have been shown to inhibit certain enzymatic activities, which could potentially lead to changes in cellular metabolism .
Action Environment
It’s known that the compound is stable under normal conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-methoxy-1-methyl-1H-pyrazole can be achieved through several methods. One common approach involves the cyclocondensation of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. For instance, the reaction of this compound can be synthesized by reacting this compound with hydrazine hydrate under reflux conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-3-methoxy-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the fourth position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form hydrides.
Cycloaddition Reactions: It can participate in 1,3-dipolar cycloaddition reactions with diazo compounds to form pyrazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted pyrazoles with various functional groups replacing the bromine atom.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, such as pyrazole oxides or hydrides.
Aplicaciones Científicas De Investigación
4-bromo-3-methoxy-1-methyl-1H-pyrazole has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
4-bromo-3-methoxy-1-methyl-1H-pyrazole can be compared with other similar compounds, such as:
4-bromo-1-methyl-1H-pyrazole: Lacks the methoxy group at the third position, which may affect its reactivity and biological activity.
3-methoxy-1-methyl-1H-pyrazole: Lacks the bromine atom at the fourth position, which may influence its chemical properties and applications.
4-bromo-3-methoxy-1-phenyl-1H-pyrazole: Contains a phenyl group instead of a methyl group at the first position, which can alter its physical and chemical characteristics.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
4-bromo-3-methoxy-1-methylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O/c1-8-3-4(6)5(7-8)9-2/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGDRYZMVCJXPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B2905026.png)
![1-[2-(4-chloro-2-methylphenoxy)pyridine-3-carbonyl]-4-(5-chloro-2-methylphenyl)piperazine](/img/structure/B2905027.png)
![3-fluoro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2905029.png)


![2-(2-butoxyphenyl)-5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2905034.png)




![3-(5-bromo-2-hydroxyphenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2905040.png)

![4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2905043.png)

